Cas no 1213313-15-5 ((1S)-1-(5-methylpyridin-3-yl)ethan-1-amine)

(1S)-1-(5-methylpyridin-3-yl)ethan-1-amine 化学的及び物理的性質
名前と識別子
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- (1S)-1-(5-methylpyridin-3-yl)ethan-1-amine
- 3-Pyridinemethanamine, α,5-dimethyl-, (αS)-
- EN300-1827739
- (S)-1-(5-Methylpyridin-3-yl)ethan-1-amine
- 1213313-15-5
-
- インチ: 1S/C8H12N2/c1-6-3-8(7(2)9)5-10-4-6/h3-5,7H,9H2,1-2H3/t7-/m0/s1
- InChIKey: YGPHVIWZVMVUFZ-ZETCQYMHSA-N
- SMILES: C1=NC=C(C)C=C1[C@H](C)N
計算された属性
- 精确分子量: 136.100048391g/mol
- 同位素质量: 136.100048391g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 10
- 回転可能化学結合数: 1
- 複雑さ: 103
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.5
- トポロジー分子極性表面積: 38.9Ų
じっけんとくせい
- 密度みつど: 1.000±0.06 g/cm3(Predicted)
- Boiling Point: 242.9±25.0 °C(Predicted)
- 酸度系数(pKa): 8.83±0.29(Predicted)
(1S)-1-(5-methylpyridin-3-yl)ethan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1827739-0.5g |
(1S)-1-(5-methylpyridin-3-yl)ethan-1-amine |
1213313-15-5 | 0.5g |
$1084.0 | 2023-09-19 | ||
Enamine | EN300-1827739-10.0g |
(1S)-1-(5-methylpyridin-3-yl)ethan-1-amine |
1213313-15-5 | 10g |
$6697.0 | 2023-06-01 | ||
Enamine | EN300-1827739-5g |
(1S)-1-(5-methylpyridin-3-yl)ethan-1-amine |
1213313-15-5 | 5g |
$3273.0 | 2023-09-19 | ||
Enamine | EN300-1827739-1.0g |
(1S)-1-(5-methylpyridin-3-yl)ethan-1-amine |
1213313-15-5 | 1g |
$1557.0 | 2023-06-01 | ||
Enamine | EN300-1827739-2.5g |
(1S)-1-(5-methylpyridin-3-yl)ethan-1-amine |
1213313-15-5 | 2.5g |
$2211.0 | 2023-09-19 | ||
Enamine | EN300-1827739-0.05g |
(1S)-1-(5-methylpyridin-3-yl)ethan-1-amine |
1213313-15-5 | 0.05g |
$948.0 | 2023-09-19 | ||
Enamine | EN300-1827739-10g |
(1S)-1-(5-methylpyridin-3-yl)ethan-1-amine |
1213313-15-5 | 10g |
$4852.0 | 2023-09-19 | ||
Enamine | EN300-1827739-1g |
(1S)-1-(5-methylpyridin-3-yl)ethan-1-amine |
1213313-15-5 | 1g |
$1129.0 | 2023-09-19 | ||
Enamine | EN300-1827739-0.25g |
(1S)-1-(5-methylpyridin-3-yl)ethan-1-amine |
1213313-15-5 | 0.25g |
$1038.0 | 2023-09-19 | ||
Enamine | EN300-1827739-0.1g |
(1S)-1-(5-methylpyridin-3-yl)ethan-1-amine |
1213313-15-5 | 0.1g |
$993.0 | 2023-09-19 |
(1S)-1-(5-methylpyridin-3-yl)ethan-1-amine 関連文献
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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2. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611
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Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
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Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Malay Dolai,Avijit Ghosh,Anamika Dhara,Ananya Das Mahapatra,Subhabrata Mabhai,Atanu Jana,Satyajit Dey,Ajay Misra Anal. Methods, 2021,13, 4266-4279
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Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
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Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
(1S)-1-(5-methylpyridin-3-yl)ethan-1-amineに関する追加情報
Compound Introduction: (1S)-1-(5-methylpyridin-3-yl)ethan-1-amine (CAS No. 1213313-15-5)
Compound (1S)-1-(5-methylpyridin-3-yl)ethan-1-amine, with the CAS number 1213313-15-5, is a significant chemical entity in the realm of pharmaceutical research and development. This compound belongs to the class of pyridine derivatives, which have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural framework of this molecule incorporates a chiral center, specifically at the (1S) configuration, which is a crucial factor in determining its pharmacological properties and interactions with biological targets.
The molecular structure of (1S)-1-(5-methylpyridin-3-yl)ethan-1-amine consists of a pyridine ring substituted at the 5-position with a methyl group and at the 3-position with an ethylamine moiety. This specific arrangement imparts unique electronic and steric properties to the molecule, making it a valuable scaffold for designing novel pharmacological agents. The presence of the chiral center at the amine group enhances the compound's potential as a building block for enantiomerically pure drugs, which are often required to achieve optimal therapeutic efficacy while minimizing adverse effects.
In recent years, there has been growing interest in exploring the pharmacological potential of pyridine derivatives, particularly those with chiral centers. Research studies have highlighted the importance of stereochemistry in drug design, emphasizing that enantiomers can exhibit markedly different biological activities. The compound (1S)-1-(5-methylpyridin-3-yl)ethan-1-amine has been investigated for its potential role in various therapeutic areas, including central nervous system disorders, cardiovascular diseases, and inflammatory conditions. Its unique structural features make it a promising candidate for further exploration in medicinal chemistry.
One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex pharmaceutical molecules. The pyridine core is a versatile scaffold that can be modified in numerous ways to tailor its biological activity. For instance, researchers have explored derivatives of this compound that exhibit enhanced binding affinity to specific receptors or enzymes. Such modifications are essential for optimizing drug candidates for clinical use, ensuring that they achieve the desired therapeutic effect while maintaining safety profiles.
The synthesis of (1S)-1-(5-methylpyridin-3-yl)ethan-1-amine involves multi-step organic reactions that require precise control over reaction conditions and stereochemistry. Advanced synthetic methodologies, such as asymmetric hydrogenation and chiral auxiliary-assisted transformations, have been employed to achieve high enantiomeric purity. These synthetic approaches are critical for producing enantiomerically pure compounds, which are often necessary for clinical applications due to their improved pharmacokinetic and pharmacodynamic properties.
Recent advancements in computational chemistry have also played a pivotal role in understanding the behavior of (1S)-1-(5-methylpyridin-3-yl)ethan-1-amine. Molecular modeling techniques allow researchers to predict how this compound interacts with biological targets at the atomic level. These insights are invaluable for guiding drug design efforts and optimizing lead compounds for further development. By leveraging computational tools, scientists can accelerate the discovery process and identify promising candidates more efficiently than traditional experimental methods alone.
The pharmacological evaluation of (1S)-1-(5-methylpyridin-3-yl)ethan-1-amine has revealed several interesting properties that warrant further investigation. Preclinical studies have demonstrated its potential as a modulator of neurotransmitter systems, suggesting applications in treating neurological disorders such as depression and anxiety. Additionally, its interaction with inflammatory pathways has been explored, indicating potential benefits in managing chronic inflammatory conditions. These findings underscore the compound's versatility and highlight its significance as a pharmacological probe.
In conclusion, (1S)-1-(5-methylpyridin-3-y]ethan-l-am ine (CAS No. 1213313-l 5-S) represents a fascinating chemical entity with significant pharmaceutical implications. Its unique structural features, including a chiral center and a pyridine-based scaffold, make it a valuable tool for drug discovery and development. Ongoing research efforts continue to uncover new therapeutic applications for this compound and its derivatives, positioning it as a key player in modern medicinal chemistry. As our understanding of molecular interactions evolves, compounds like this one will undoubtedly contribute to the advancement of innovative treatments across various disease areas.
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